Comparative Physicochemical Profiling: Density and Polarizability Differences vs. Para-Methoxy Isomer
Density is a critical parameter for solution-phase handling and reaction design. The ortho-methoxy derivative (target compound) exhibits a predicted density of 1.123 g/cm³ at 25°C, which is marginally higher than the predicted density of its para-methoxy isomer (CAS 40877-19-8), which is approximately 1.113 g/cm³ [1][2]. This 0.010 g/cm³ difference, while small, reflects distinct molecular packing and polarizability differences that can impact solubility and volumetric dosing in large-scale syntheses.
| Evidence Dimension | Predicted Density |
|---|---|
| Target Compound Data | 1.123 g/cm³ |
| Comparator Or Baseline | 4-Chloro-1-(4-methoxyphenyl)-1-oxobutane (CAS 40877-19-8): ~1.113 g/cm³ |
| Quantified Difference | Δ ~ 0.010 g/cm³ |
| Conditions | Predicted values at 25°C based on computational estimation. |
Why This Matters
Accurate density values are essential for precise molarity calculations and for designing efficient, reproducible synthetic procedures, preventing errors in reagent stoichiometry.
- [1] YYBYY Chemical Platform. 4-Chloro-1-(2-methoxyphenyl)butan-1-one: Physicochemical Properties. View Source
- [2] ChemWhat. 4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8). View Source
